Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.: 1060724-61-9
Cat. No.: VC8044768
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate - 1060724-61-9](/images/structure/VC8044768.png)
Specification
CAS No. | 1060724-61-9 |
---|---|
Molecular Formula | C10H10N2O3 |
Molecular Weight | 206.20 g/mol |
IUPAC Name | methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C10H10N2O3/c1-14-8-4-3-5-12-9(8)7(6-11-12)10(13)15-2/h3-6H,1-2H3 |
Standard InChI Key | SIOZVZQQDOXJJO-UHFFFAOYSA-N |
SMILES | COC1=CC=CN2C1=C(C=N2)C(=O)OC |
Canonical SMILES | COC1=CC=CN2C1=C(C=N2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
The molecular formula of methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is CHNO, derived from the parent pyrazolo[1,5-a]pyridine system (CHN) with additions of a methoxy (-OCH) and methyl carboxylate (-COOCH) group . Key structural parameters include:
Property | Value | Source Compound Reference |
---|---|---|
Molecular Weight | 206.20 g/mol (calculated) | |
Density | ~1.4 g/cm³ (estimated) | |
LogP | ~1.8–2.1 (predicted) | |
PSA (Polar Surface Area) | 54.6 Ų (analogous to ) |
The methoxy group at position 4 introduces electron-donating effects, which influence the compound’s electronic distribution and reactivity. The methyl carboxylate at position 3 enhances solubility in polar aprotic solvents while retaining compatibility with organic reaction conditions .
Synthesis and Optimization Strategies
The synthesis of methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate can be inferred from methodologies applied to analogous compounds. A plausible route involves:
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Core Formation: Condensation of aminopyridine derivatives with acetylenic esters or ketones to construct the pyrazolo[1,5-a]pyridine scaffold.
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Functionalization:
Example Reaction Pathway:
Optimization parameters include solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic agents (e.g., HSO or DCC) . Yield improvements are achievable via microwave-assisted synthesis or flow chemistry techniques.
Physicochemical Properties
Thermal Stability and Phase Behavior
While direct data is unavailable, related esters such as methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate exhibit melting points near 120–140°C . The methoxy substituent likely reduces crystallinity compared to methyl analogs, potentially lowering the melting point.
Solubility and Partitioning
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Aqueous Solubility: Limited due to the hydrophobic pyrazolo[1,5-a]pyridine core; enhanced in DMSO or methanol .
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LogP: Estimated at 1.8–2.1, indicating moderate lipophilicity suitable for membrane permeability in drug design .
Chemical Reactivity and Derivative Formation
The compound’s reactivity is governed by two key functional groups:
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Methyl Carboxylate: Susceptible to hydrolysis under acidic or basic conditions, yielding 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid .
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Methoxy Group: Participates in demethylation reactions with strong nucleophiles (e.g., BBr) or serves as a directing group in electrophilic substitutions.
Notable Reactions:
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Amidation: Reaction with amines to form amide derivatives for biological screening .
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Cycloaddition: Participation in [3+2] cycloadditions to generate fused heterocycles.
Applications in Pharmaceutical and Material Sciences
Medicinal Chemistry
Pyrazolo[1,5-a]pyridine derivatives exhibit kinase inhibitory, antimicrobial, and anticancer activities . For instance, PDK1-IN-1, a brominated analog, demonstrates potent kinase inhibition . Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate could serve as a precursor for similar bioactive molecules, leveraging its ester group for prodrug strategies .
Materials Science
The rigid bicyclic structure and electron-rich aromatic system make this compound a candidate for organic semiconductors or light-emitting diodes (OLEDs). Functionalization at the 3-position allows tuning of electronic properties for optoelectronic applications.
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